p53-MDM2-IN-3 Dual-Pathway Inhibition: NF-κB Co-Targeting vs. p53-Selective MDM2 Antagonists
p53-MDM2-IN-3 simultaneously inhibits p53-MDM2 interaction (Ki = 0.25 μM) and suppresses NF-κB pathway activation, as demonstrated by dose-dependent increases in cytoplasmic and nuclear p65 levels in A549 cells (0.1–20 μM, 4 h) [1]. This dual-pathway mechanism contrasts with conventional MDM2 inhibitors such as nutlin-3a, RG7112, idasanutlin, and navtemadlin, which selectively activate p53 without direct NF-κB modulation. The NF-κB co-inhibition is functionally significant: at 0.1–10 μM (4 h), p53-MDM2-IN-3 selectively activates either p53 or NF-κB pathway inhibition in a concentration-dependent manner, and at higher concentrations activates phosphorylation of both IKKβ and IKKα [1].
| Evidence Dimension | NF-κB pathway inhibition capability |
|---|---|
| Target Compound Data | Dose-dependent p65 elevation in A549 cytoplasm/nucleus at 0.1–20 μM; IKKβ/IKKα phosphorylation at 0.1–10 μM [1] |
| Comparator Or Baseline | Nutlin-3a, RG7112, idasanutlin, navtemadlin: p53-selective activation without reported direct NF-κB modulation |
| Quantified Difference | Qualitative mechanistic difference; target compound possesses NF-κB inhibitory activity not present in comparators |
| Conditions | A549 non-small cell lung cancer cells; 4 h incubation; Western blot analysis [1] |
Why This Matters
Enables investigation of p53–NF-κB crosstalk that is inaccessible with p53-selective MDM2 inhibitors, supporting mechanistic studies where dual-pathway modulation is experimentally required.
- [1] Zhuang C, Miao Z, Wu Y, Guo Z, Li J, Yao J, Xing C, Sheng C, Zhang W. Double-edged swords as cancer therapeutics: novel, orally active, small molecules simultaneously inhibit p53-MDM2 interaction and the NF-κB pathway. J Med Chem. 2014 Feb 13;57(3):567-77. View Source
